molecular formula C8H9N3 B1463245 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 910818-29-0

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1463245
CAS No.: 910818-29-0
M. Wt: 147.18 g/mol
InChI Key: DADDTRDATXSKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H9N3

Biochemical Analysis

Biochemical Properties

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation . This inhibition occurs through binding interactions with the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Additionally, it affects the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the receptor’s tyrosine kinase domain, thereby blocking its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure may lead to gradual degradation, which could affect its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Studies have identified threshold doses that maximize therapeutic benefits while minimizing harmful side effects, providing valuable insights for dosage optimization in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels highlights its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within target cells . Its distribution within tissues is influenced by factors such as solubility and binding affinity, which determine its accumulation and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs and other targets . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the following steps:

  • Formation of the Pyrrolopyridine Core: The core structure can be synthesized through a multi-step reaction starting from readily available starting materials such as pyrrole and pyridine derivatives[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Biology: It has been used in biological studies to understand cellular processes and signaling pathways.

  • Material Science: The compound's unique properties make it suitable for use in the development of new materials and coatings.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Comparison with Similar Compounds

2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is structurally similar to other pyrrolopyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl: This compound differs by the presence of a chlorine atom at the 5-position.

  • 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl): This compound has an isopropyl group and an oxadiazole ring, making it structurally distinct.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADDTRDATXSKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672232
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910818-29-0
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 4
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 5
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 6
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.